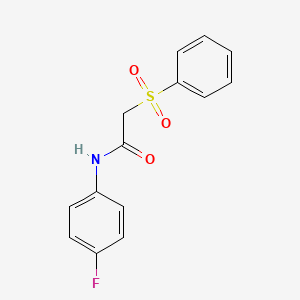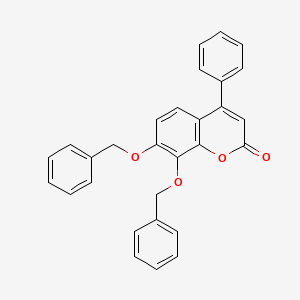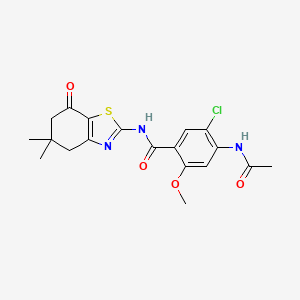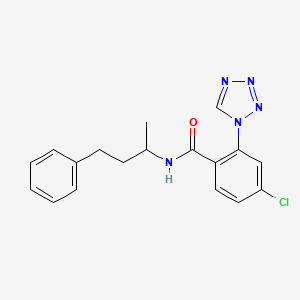![molecular formula C24H22N2O6S B11165082 2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide](/img/structure/B11165082.png)
2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a quinoline derivative, and an acetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Quinoline Derivative Synthesis: The quinoline moiety can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reaction: The benzodioxole and sulfonylated quinoline derivatives are coupled using acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a ligand in receptor binding studies.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be explored for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the sulfonyl group can form strong interactions with nucleophilic residues. The quinoline derivative can intercalate with DNA, potentially affecting gene expression and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)acrylonitrile
- 1,2-Propanediol, 3-(1,3-benzodioxol-5-yloxy)-
- 4-(2H-1,3-benzodioxol-5-yloxy)-2-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide stands out due to its combination of a benzodioxole moiety, a sulfonylated quinoline derivative, and an acetamide group
Properties
Molecular Formula |
C24H22N2O6S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O6S/c27-24(15-30-19-9-12-22-23(14-19)32-16-31-22)25-18-7-10-20(11-8-18)33(28,29)26-13-3-5-17-4-1-2-6-21(17)26/h1-2,4,6-12,14H,3,5,13,15-16H2,(H,25,27) |
InChI Key |
BFZUOGQAONTYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11165006.png)



![N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165035.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11165036.png)



![3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11165068.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norvaline](/img/structure/B11165079.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165088.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11165100.png)
